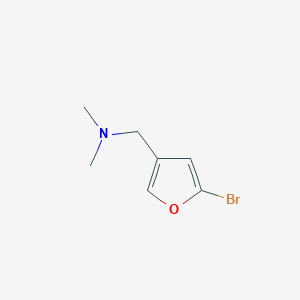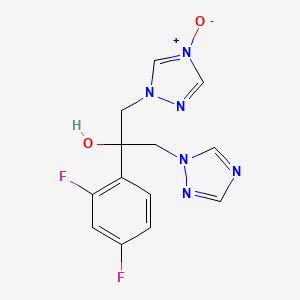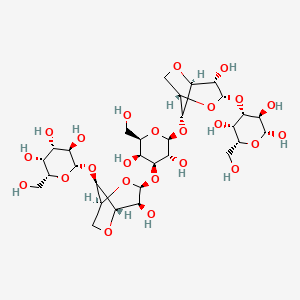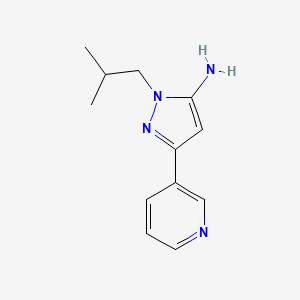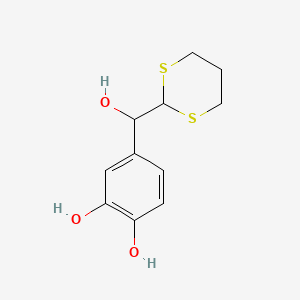
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol is an organic compound characterized by the presence of a dithiane ring and a benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol typically involves the reaction of 1,3-propanedithiol with a carbonyl compound in the presence of a Lewis acid catalyst. This reaction forms the dithiane ring. The benzenediol moiety can be introduced through subsequent reactions involving hydroxylation and other functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring back to the corresponding dithiol.
Substitution: Electrophilic substitution reactions can occur on the benzenediol moiety.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ are commonly used.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are employed.
Substitution: Electrophiles such as halogens or acyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various substituted benzenediols depending on the electrophile used.
Scientific Research Applications
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may influence oxidative stress pathways, modulating the levels of reactive oxygen species (ROS) and providing antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithian-2-yl)trimethylsilane: Similar in structure but with a trimethylsilane group instead of the benzenediol moiety.
2-(1,3-Dithian-2-yl)indoles: Contains an indole ring instead of a benzenediol.
Uniqueness
4-(1,3-Dithian-2-ylhydroxymethyl)-1,2-benzenediol is unique due to the combination of the dithiane ring and the benzenediol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14O3S2 |
|---|---|
Molecular Weight |
258.4 g/mol |
IUPAC Name |
4-[1,3-dithian-2-yl(hydroxy)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H14O3S2/c12-8-3-2-7(6-9(8)13)10(14)11-15-4-1-5-16-11/h2-3,6,10-14H,1,4-5H2 |
InChI Key |
SOOFGNVAZCJWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(SC1)C(C2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)
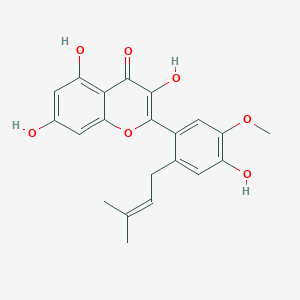
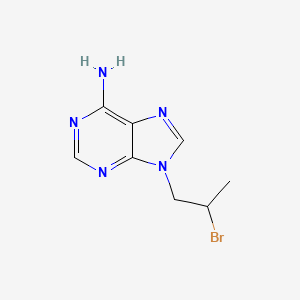
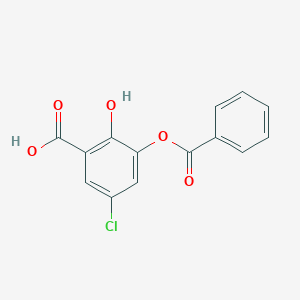
![(3S,7R,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B13434578.png)

![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)

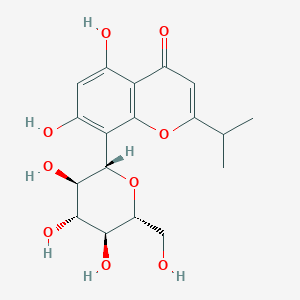
![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)
